molecular formula C8H16O4 B12123919 5-(2-Methoxyethoxy)pentanoic acid

5-(2-Methoxyethoxy)pentanoic acid

Cat. No.: B12123919
M. Wt: 176.21 g/mol
InChI Key: ZAZSHMPSDGNFLA-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pentanoic acid is an organic compound with the molecular formula C10H20O4 It is a derivative of pentanoic acid, where the fifth carbon is substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or bases like sodium hydroxide. The process involves the esterification of pentanoic acid followed by the substitution of the hydroxyl group with the 2-methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve the desired product with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: The parent compound, which lacks the 2-methoxyethoxy group.

    2-Methylpentanoic acid: A similar compound with a methyl group instead of the methoxyethoxy group.

    5-(2-Thienyl)pentanoic acid: Another derivative of pentanoic acid with a thienyl group.

Uniqueness

5-(2-Methoxyethoxy)pentanoic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

5-(2-methoxyethoxy)pentanoic acid

InChI

InChI=1S/C8H16O4/c1-11-6-7-12-5-3-2-4-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

ZAZSHMPSDGNFLA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCC(=O)O

Origin of Product

United States

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